molecular formula C10H11NO2 B075878 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid CAS No. 13337-69-4

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Cat. No.: B075878
CAS No.: 13337-69-4
M. Wt: 177.2 g/mol
InChI Key: LHJKXHUFXRHBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring that is partially saturated, with a carboxylic acid group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid can be synthesized through the reduction of quinoline-4-carboxylic acids. One common method involves the use of Raney nickel as a catalyst in an aqueous alkaline medium. This reduction is stereoselective, resulting in the formation of individual cis isomers . Another method involves catalytic hydrogenation using platinum catalysts, or reduction with tin in hydrochloric acid, zinc in formic acid, or a mixture of formic acid and triethylammonium formate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Raney nickel, platinum catalysts, and formic acid are commonly used.

    Substitution: Reagents such as thionyl chloride and phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its partially saturated quinoline ring and the presence of a carboxylic acid group at the fourth position. This combination of features allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKXHUFXRHBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552781
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13337-69-4
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13337-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quinoline-4-carboxylic acid (580 mg, 3.35 mmol) was dissolved in an aqueous potassium hydroxide solution (1 M, 10 mL). Nickel/aluminum amalgam (3 g) was added in portions over 1.5 hours. The heterogeneous mixture was stirred at room temperature for 48 hours. Upon completion, the reaction was filtered through Celite® and washed with ethyl acetate. The pH of the aqueous layer was adjusted with concentrated hydrochloric acid to 4-5. Solid sodium chloride was added until the aqueous layer was saturated. The ethyl acetate layer was separated. The aqueous phase was extracted with ethyl acetate. The extracts were combined, washed with minimal brine, dried over sodium sulfate, filtered, and concentrated. 1,2,3,4-Tetrahydro-quinoline-4-carboxylic acid was used without further purification (389 mg, 66%). 1H-NMR (CDCl3) δ: 1.95-2.08 (m, 1H), 2.22-2.37 (m, 1H), 3.23-3.34 (m, 1H), 3.39-3.49 (m, 1H), 3.79 (dd, 1H), 6.56 (d, 1H), 6.69 (dd, 1H), 7.07 (dd, 1H), 7.17 (d, 1H). MS m/z: 178 (M+1).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Nickel aluminum amalgam
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Customer
Q & A

Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid in microbial metabolism?

A1: this compound is a key intermediate in the microbial degradation pathway of quinoline-4-carboxylic acid. [] Certain bacterial species, including Agrobacterium sp. and potentially Microbacterium sp., utilize quinoline-4-carboxylic acid as a sole source of carbon and energy. [] During this process, they break down the parent compound, producing this compound as a transient metabolite. [] This highlights the compound's role in microbial catabolism of quinoline derivatives.

Q2: Are there any studies focusing on the synthesis of this compound derivatives?

A2: Yes, research has explored the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids. [] This suggests ongoing interest in these compounds and their potential applications, although the specific aims and findings of these synthetic studies are not elaborated upon in the provided abstract.

Q3: How does the structure of this compound relate to other compounds in the microbial degradation pathway?

A3: The structure of this compound provides insights into the enzymatic steps involved in the degradation of quinoline-4-carboxylic acid. For instance, the presence of this compound in Agrobacterium sp. cultures suggests the involvement of an enzyme capable of reducing the pyridine ring of quinoline-4-carboxylic acid. [] Furthermore, the isolation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in both Agrobacterium sp. and Pimelobacter simplex cultures indicates a subsequent oxidation step in the pathway. [] These findings contribute to our understanding of the sequential modifications occurring during microbial quinoline degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.